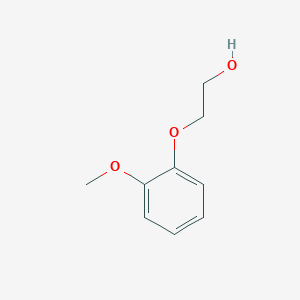

2-(2-Methoxyphenoxy)ethanol

Descripción general

Descripción

2-(2-Methoxyphenoxy)ethanol is a chemical compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a mono-isotopic mass of 152.083725 Da .

Synthesis Analysis

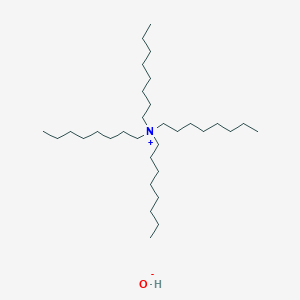

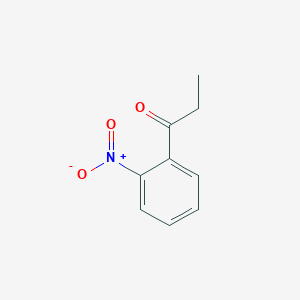

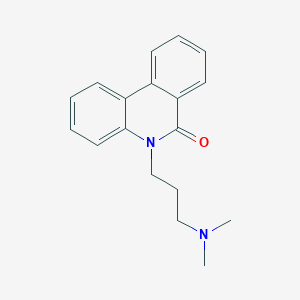

A preparation method of 2-(2-methoxyphenoxy)ethamine, which could be related to 2-(2-Methoxyphenoxy)ethanol, involves synthesizing 2-(2-methoxyphenoxy)ethyl alcohol from guaiacol, then synthesizing 2-(2-methoxyphenoxy)chloroethanes through chlorination. This then reacts with potassium phthalimide to obtain N-(O-methoxybenzene oxygen ethyl)-phthalimide, and finally, 2-(2-methoxyphenoxy)ethamine is obtained through basic hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenoxy)ethanol include a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. The compound also has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C .Aplicaciones Científicas De Investigación

Precursor in Polyurethane Synthesis

2-(2-Methoxyphenoxy)ethanol (2-MPE) is a metabolite of propanediol, which is a precursor in the synthesis of polyurethanes . Polyurethanes are used in a wide variety of applications due to their versatility and durability, including in the production of foams, elastomers, and coatings.

Production of Reactive Metabolites

2-MPE can be oxidized by monooxygenases to form syringyl and other reactive metabolites . These metabolites can be used in various chemical reactions and processes.

Safety and Hazards

The safety data sheet for a similar compound, 2-(2-Methoxyphenoxy)ethylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

2-(2-Methoxyphenoxy)ethanol (2-MPE) is a metabolite of propanediol . Propanediol is a precursor in the synthesis of polyurethanes . The primary targets of 2-MPE are monooxygenases, which are enzymes that catalyze the incorporation of one of the atoms of molecular oxygen into an organic substrate while the other atom is reduced to water .

Mode of Action

2-MPE interacts with its target, monooxygenases, and can be oxidized by these enzymes to form syringyl and other reactive metabolites . This interaction results in the transformation of 2-MPE into different metabolites, which can have various effects on the body .

Biochemical Pathways

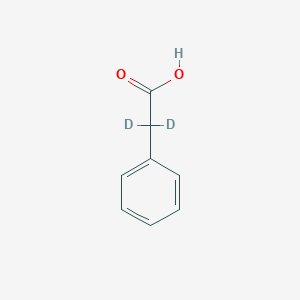

The biochemical pathway affected by 2-MPE involves the oxidation of the compound by monooxygenases . This process forms syringyl and other reactive metabolites . Basic hydrolysis may also produce monomers such as phenols, alcohols, and carboxylic acids .

Result of Action

The oxidation of 2-MPE by monooxygenases results in the formation of syringyl and other reactive metabolites . These metabolites can have various effects on the body. For example, syringyl is one of the metabolic products of 2-MPE, which has been shown to be resistant to degradation by basidiomycete fungi .

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZBCWWJDDVXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396669 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)ethanol | |

CAS RN |

18181-71-0 | |

| Record name | 2-(2-methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

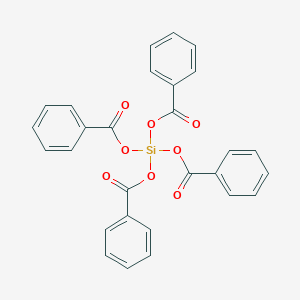

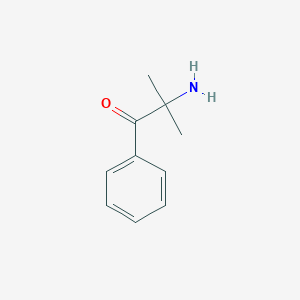

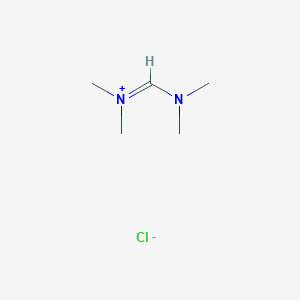

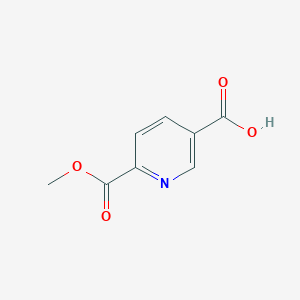

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Methoxyphenoxy)ethanol in lignin research?

A: 2-(2-Methoxyphenoxy)ethanol serves as a model compound mimicking the β-O-4 linkage, a prevalent bond found in lignin. [, , ] This bond's cleavage is crucial for breaking down lignin, a complex polymer in plant cell walls, during processes like paper pulping. By studying 2-(2-Methoxyphenoxy)ethanol, researchers gain insights into lignin depolymerization mechanisms and can develop more efficient and environmentally friendly methods for lignin utilization. [, , ]

Q2: How does the presence of a phenolic hydroxyl group affect the acidolysis of 2-(2-Methoxyphenoxy)ethanol?

A: Research indicates that the presence of a phenolic hydroxyl group significantly impacts the acidolysis of 2-(2-Methoxyphenoxy)ethanol. In studies comparing 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol (phenolic) and its non-phenolic counterpart, a notable difference arises in the initial reaction pathway. [] The phenolic compound can undergo direct β-O-4 bond cleavage without first converting to the enol ether intermediate, a pathway not observed in the non-phenolic compound. This difference highlights the role of the phenolic hydroxyl group in influencing the reaction mechanism and product distribution during acidolysis. []

Q3: What is the role of anthrahydroquinone in the cleavage of the β-O-4 bond in 2-(2-Methoxyphenoxy)ethanol derivatives?

A: Anthrahydroquinone (AHQ) plays a crucial role in cleaving the β-O-4 bond in lignin model compounds like 2-(2-Methoxyphenoxy)ethanol derivatives. Studies have shown that AHQ reacts with the quinone methide intermediate, formed during alkaline conditions, to generate an AHQ-quinone methide adduct. [, , ] This adduct, less stable than its anthrone counterpart, undergoes cleavage under alkaline conditions, yielding guaiacol and 2-methoxy-4-vinylphenol. [, , ] These findings suggest that AHQ facilitates lignin depolymerization by promoting β-O-4 bond cleavage via the formation of this key intermediate.

Q4: Can the α-hydroxyl group in 2-(2-Methoxyphenoxy)ethanol be selectively removed, and why is this significant?

A: Yes, research has demonstrated the selective removal of the α-hydroxyl group in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, a derivative of 2-(2-Methoxyphenoxy)ethanol, using trifluoroacetic acid and triethylsilane. [] This reaction is highly chemoselective, leaving the β-O-4 linkage and phenolic groups intact. This selectivity is important because it provides a pathway to modify the lignin structure without disrupting crucial linkages, potentially influencing properties like lignin's reactivity and color stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)